- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,

Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

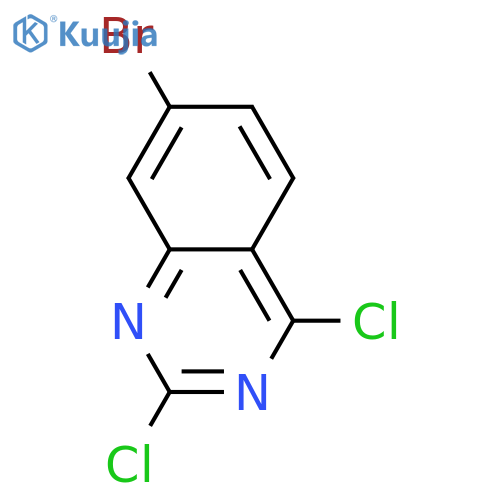

959237-68-4 structure

Nome del prodotto:7-bromo-2,4-dichloro-quinazoline

Numero CAS:959237-68-4

MF:C8H3BrCl2N2

MW:277.932818651199

MDL:MFCD09954890

CID:1027620

PubChem ID:34176248

7-bromo-2,4-dichloro-quinazoline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Bromo-2,4-dichloroquinazoline

- 2,4-DICHLORO-7-BROMOQUINAZOLINE

- 7-Bromo-2,4-dichloroquizoline

- 7-bromo-2,4-dichioro-quinazoline

- 7-bromo-2,4-dichloro-quinazoline

- PubChem20944

- RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Quinazoline, 7-bromo-2,4-dichloro-

- TRA0051196

- PB19068

- VZ22528

- SY007273

- BC004611

- AB1000938

- W9790

- ST24029893

- 7-Bromo-2,4-dichloroquinazoline (ACI)

-

- MDL: MFCD09954890

- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H

- Chiave InChI: RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Sorrisi: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1

Proprietà calcolate

- Massa esatta: 275.88600

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 0

- Complessità: 193

- Superficie polare topologica: 25.8

Proprietà sperimentali

- PSA: 25.78000

- LogP: 3.69910

7-bromo-2,4-dichloro-quinazoline Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

7-bromo-2,4-dichloro-quinazoline Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-bromo-2,4-dichloro-quinazoline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317107-2.5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 2.5g |

$85.0 | 2025-03-19 | |

| Chemenu | CM104427-10g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 10g |

$272 | 2024-07-18 | |

| Enamine | EN300-317107-1.0g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 1.0g |

$69.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 25g |

¥2500.00 | 2024-07-09 | |

| Enamine | EN300-317107-0.25g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 0.25g |

$35.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 0.25g |

¥67.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 10g |

¥1125.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 100g |

¥10000.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |

7-bromo-2,4-dichloro-quinazoline |

959237-68-4 | 97% | 1g |

¥ 554.00 | 2023-04-12 | |

| Chemenu | CM104427-5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 5g |

$138 | 2024-07-18 |

7-bromo-2,4-dichloro-quinazoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Riferimento

- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux

Riferimento

- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Riferimento

- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Riferimento

- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 3 h, rt → 200 °C; 200 °C → 80 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

Riferimento

- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux

Riferimento

- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Riferimento

- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux

Riferimento

- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Metodo di produzione 14

Condizioni di reazione

1.1 3 h, rt → 200 °C; cooled

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

Riferimento

- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,

7-bromo-2,4-dichloro-quinazoline Raw materials

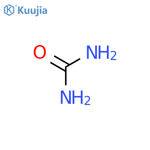

- Urea

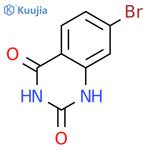

- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

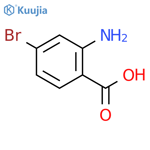

- 2-Amino-4-bromobenzoic acid

- 2-Amino-6-bromobenzoic acid

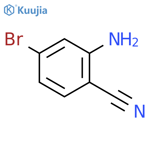

- 2-Amino-4-bromobenzonitrile

7-bromo-2,4-dichloro-quinazoline Preparation Products

7-bromo-2,4-dichloro-quinazoline Letteratura correlata

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

959237-68-4 (7-bromo-2,4-dichloro-quinazoline) Prodotti correlati

- 571-60-8(1,4-Dihydroxynaphthalene)

- 2155855-64-2(lithium(1+) ion 2,3-dimethylbenzene-1-sulfinate)

- 2228359-90-6(5-(4-cyclopropylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 1805708-40-0(Ethyl 2-(3-chloropropyl)-4-(difluoromethoxy)benzoate)

- 1822590-63-5(tert-butyl N-(5-methoxy-3-piperidyl)carbamate)

- 2284389-52-0(ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate)

- 10333-67-2(methyl 2-(1H-pyrrol-1-yl)benzoate)

- 117338-30-4(1-(2-chlorophenyl)-3,3-dimethoxypropan-1-one)

- 1806035-38-0(Ethyl 2-(difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-acetate)

- 2172184-46-0(2-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}acetic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Purezza:99%

Quantità:10g

Prezzo ($):204.0